molecular formula C10H5F B3034096 1,4-Diethynyl-2-fluorobenzene CAS No. 137000-66-9

1,4-Diethynyl-2-fluorobenzene

Cat. No.: B3034096
CAS No.: 137000-66-9
M. Wt: 144.14 g/mol
InChI Key: YIYXFCRHFWFTCK-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2-fluorobenzene: is an organic compound with the molecular formula C10H5F . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom. This compound is known for its unique electronic properties and is used in various scientific research applications .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225-H315-H319 indicating that it is highly flammable and can cause skin irritation and serious eye damage . Precautionary measures include avoiding heat/sparks/open flames and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is a part of the family of poly(phenyleneethynylene)s , which are known for their electron-transport abilities and intense fluorescence emission . These properties suggest that the compound could interact with various targets involved in electron transport and light emission processes.

Mode of Action

The mode of action of 1,4-Diethynyl-2-fluorobenzene involves its photophysical properties. In solutions and crystals, this compound exhibits a red-shifted absorption that becomes observable at high concentrations and low temperatures . The fluorescence emission in the solid state is dual, with components assigned to monomers and aggregates . Efficient monomer-to-aggregate energy transfer is observed, suggesting an interaction between the compound and its targets that results in energy transfer .

Biochemical Pathways

Given its photophysical properties, it can be inferred that this compound may influence pathways related to light absorption and emission, as well as electron transport .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its photophysical properties. The compound exhibits a red-shifted absorption and dual fluorescence emission in the solid state . These properties suggest that the compound could have potential applications in photonics and sensing due to its ability to transport electrons and emit light .

Action Environment

The action of this compound is influenced by environmental factors such as concentration and temperature . High concentrations and low temperatures enhance the compound’s red-shifted absorption . Additionally, the compound’s fluorescence emission is influenced by its aggregation state, with different emission components observed for monomers and aggregates .

Biochemical Analysis

Biochemical Properties

1,4-Diethynyl-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the field of photophysics and photochemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport and energy transfer processes. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in the electron transport chain, thereby affecting cellular respiration . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits stability under inert atmosphere conditions and can be stored at low temperatures (2-8°C) without significant degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to its target biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the endoplasmic reticulum can affect protein synthesis and folding processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2-fluorobenzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Diethynyl-2-fluorobenzene is unique due to the combination of ethynyl and fluorine substituents, which impart distinct electronic properties and reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

1,4-diethynyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYXFCRHFWFTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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